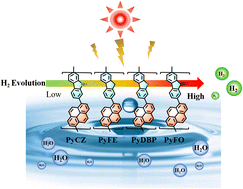Boosting exciton dissociation and charge separation in pyrene-based linear conjugated polymers for efficient photocatalytic hydrogen production†
Journal of Materials Chemistry A Pub Date: 2022-11-03 DOI: 10.1039/D2TA07315C
Abstract
Conjugated organic polymers (COPs) have recently attracted intense interest in photocatalytic hydrogen evolution (PHE) due to their easily tuned properties, high stability, and processability. However, most COPs photocatalysts displayed poor PHE performance due to their insufficient light-absorption range and unsatisfactory exciton dissociation and charge separation efficiency. Herein, four novel uniform nanoribbon-like linear COPs were synthesized using fluorenone, fluorene, dibenzothiophene, carbazole, and pyrene by Suzuki–Miyaura reaction. The resultant pyrenefluorenone COP (PyFO) displayed an excellent photocatalytic H2 evolution rate of 43.22 mmol h−1 g−1 under cocatalyst-free conditions. The hydrogen evolution rate could be substantially improved up to 108.4 mmol h−1 g−1 by loading 5% Pt cocatalysts, with the apparent quantum efficiency (AQE) of 35.2% at 420 nm. In particular, the femtosecond time-resolved transient absorption (fs-TA), temperature-dependent PL spectra, UV-vis diffuse reflectance spectroscopy, diverse photo/electrochemical measurements, and theoretical calculations further confirm that the C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O as the electron-collecting center in the fluorenone unit structure can enhance the polarization of the electric field within the structure, which facilitates charge separation, migration, and trapping, further inhibits the recombination of electron–hole pairs, and increases the efficiency of exciton dissociation in PyFO, thus achieving the highest activity for photocatalytic hydrogen evolution among the four catalysts. This work provides a promising direction for developing novel pyrene-based linear copolymer photocatalysts.
O as the electron-collecting center in the fluorenone unit structure can enhance the polarization of the electric field within the structure, which facilitates charge separation, migration, and trapping, further inhibits the recombination of electron–hole pairs, and increases the efficiency of exciton dissociation in PyFO, thus achieving the highest activity for photocatalytic hydrogen evolution among the four catalysts. This work provides a promising direction for developing novel pyrene-based linear copolymer photocatalysts.


Recommended Literature
- [1] Dual action of vitamin C in iron supplement therapeutics for iron deficiency anemia: prevention of liver damage induced by iron overload
- [2] Comparing the strength of covalent bonds, intermolecular hydrogen bonds and other intermolecular interactions for organic molecules: X-ray diffraction data and quantum chemical calculations†
- [3] Conformational changes of proteins in aqueous solution induced by temperature in the pre-melting region
- [4] Facile synthesis of Li2S–polypyrrole composite structures for high-performance Li2S cathodes†
- [5] Development of highly sensitive optical nanoantenna for bacterial detection†
- [6] Phase-controlled synthesis of molybdenum oxide nanoparticles for surface enhanced Raman scattering and photothermal therapy†
- [7] Fe3O4@chitosan nanoparticles: a valuable heterogeneous nanocatalyst for the synthesis of 2,4,5-trisubstituted imidazoles
- [8] Vapour-phase transport of barium β-diketonates in the deposition of oxides and the isolation and structural characterization of a novel hexameric cluster of 2,2,6,6-tetramethylheptane-3,5-dionatobarium(II)
- [9] Organic chemistry
- [10] Cocatalysts from types, preparation to applications in the field of photocatalysis










